2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole
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Overview
Description
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by a methyl group at the 2-position and a phenylethenyl group at the 5-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the starting material is typically 2-methylbenzoxazole, which undergoes a Wittig reaction with a suitable aldehyde to introduce the phenylethenyl group.
Another method involves the hydroarylation of (E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole with benzene in the presence of trifluoromethanesulfonic acid or strong Lewis acids . This reaction effectively introduces the phenylethenyl group at the 5-position of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the phenylethenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole ring or the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(2-phenylethenyl)-2H-tetrazole: Shares a similar structure but with a tetrazole ring instead of a benzoxazole ring.
2-Methyl-5-(2-phenylethenyl)-1,3-benzothiazole: Similar structure with a benzothiazole ring.
2-Methyl-5-(2-phenylethenyl)-1,3-benzimidazole: Similar structure with a benzimidazole ring.
Uniqueness
2-Methyl-5-(2-phenylethenyl)-1,3-benzoxazole is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
58378-63-5 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methyl-5-(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H13NO/c1-12-17-15-11-14(9-10-16(15)18-12)8-7-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
YTWUSLJORCKGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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